molecular formula C10H14N2O2 B7975136 3-amino-N-(2-hydroxyethyl)-5-methylbenzamide

3-amino-N-(2-hydroxyethyl)-5-methylbenzamide

Cat. No.: B7975136
M. Wt: 194.23 g/mol
InChI Key: XQQLMRLLQNGEBB-UHFFFAOYSA-N
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Description

3-amino-N-(2-hydroxyethyl)-5-methylbenzamide is an organic compound with a complex structure that includes an amino group, a hydroxyethyl group, and a methylbenzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(2-hydroxyethyl)-5-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 5-methyl-2-nitrobenzoic acid with ethylene glycol in the presence of a dehydrating agent to form the corresponding ester. This ester is then reduced to the amine using a reducing agent such as lithium aluminum hydride (LiAlH4). The final step involves the acylation of the amine with 2-chloro-N-(2-hydroxyethyl)acetamide under basic conditions to yield the target compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(2-hydroxyethyl)-5-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: The nitro group in the precursor can be reduced to an amine using reducing agents like LiAlH4.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Various alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include derivatives with modified functional groups, such as carboxylic acids, secondary amines, and substituted amides.

Scientific Research Applications

3-amino-N-(2-hydroxyethyl)-5-methylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-amino-N-(2-hydroxyethyl)-5-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth. The pathways involved in these effects include the modulation of signaling cascades and gene expression .

Comparison with Similar Compounds

Similar Compounds

    3-amino-N-(2-hydroxyethyl)-N,N-dimethylbenzamide: Similar structure but with additional methyl groups on the nitrogen atom.

    3-amino-N-phenyl-3-thioxopropanamide: Contains a thioxo group instead of a hydroxyethyl group.

Uniqueness

3-amino-N-(2-hydroxyethyl)-5-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyethyl group enhances its solubility and ability to form hydrogen bonds, while the methyl group provides steric hindrance that can influence its interactions with molecular targets .

Properties

IUPAC Name

3-amino-N-(2-hydroxyethyl)-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-7-4-8(6-9(11)5-7)10(14)12-2-3-13/h4-6,13H,2-3,11H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQLMRLLQNGEBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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